molecular formula C12H19ClN2 B14381307 2,5-Dibutyl-3-chloropyrazine CAS No. 88346-46-7

2,5-Dibutyl-3-chloropyrazine

Katalognummer: B14381307
CAS-Nummer: 88346-46-7
Molekulargewicht: 226.74 g/mol
InChI-Schlüssel: JAHOTFJUWBOJLS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,5-Dibutyl-3-chloropyrazine is a heterocyclic organic compound that belongs to the pyrazine family. Pyrazines are known for their aromatic properties and are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of butyl groups and a chlorine atom in the structure of this compound imparts unique chemical and physical properties to the compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dibutyl-3-chloropyrazine can be achieved through various synthetic routes. One common method involves the reaction of 2,5-dibromo-3-methoxypyrazine with butyl lithium, followed by chlorination. This method ensures the selective introduction of butyl groups and a chlorine atom at the desired positions on the pyrazine ring .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactions using similar synthetic routes. The use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, is common in industrial settings due to their efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

2,5-Dibutyl-3-chloropyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include butyl lithium, palladium catalysts, and various nucleophiles. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrazine derivatives, while coupling reactions can introduce aryl or alkyl groups onto the pyrazine ring .

Wissenschaftliche Forschungsanwendungen

2,5-Dibutyl-3-chloropyrazine has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2,5-Dibutyl-3-chloropyrazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

2,5-Dibutyl-3-chloropyrazine can be compared with other similar compounds, such as:

Eigenschaften

CAS-Nummer

88346-46-7

Molekularformel

C12H19ClN2

Molekulargewicht

226.74 g/mol

IUPAC-Name

2,5-dibutyl-3-chloropyrazine

InChI

InChI=1S/C12H19ClN2/c1-3-5-7-10-9-14-11(8-6-4-2)12(13)15-10/h9H,3-8H2,1-2H3

InChI-Schlüssel

JAHOTFJUWBOJLS-UHFFFAOYSA-N

Kanonische SMILES

CCCCC1=CN=C(C(=N1)Cl)CCCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.